2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-derived compound characterized by a nitro (-NO₂) group at position 4 and a trifluoromethyl (-CF₃) group at position 3 of the pyrazole ring.
Properties
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c1-3(6(14)15)12-2-4(13(16)17)5(11-12)7(8,9)10/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLLFDRUMYVGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177493 | |
| Record name | α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006957-20-5 | |
| Record name | α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006957-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole backbone is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of hydrazine hydrate with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions yields 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate as a key intermediate. Alternative approaches utilize ketene dithioacetals or enaminones to improve regiochemical outcomes.
Table 1: Representative Conditions for Pyrazole Synthesis
Nitration and Trifluoromethylation
Nitration is performed using fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C to favor electrophilic aromatic substitution at the 4-position. The trifluoromethyl group, introduced earlier via starting materials like trifluoroacetoacetate, remains stable under these conditions. Post-nitration, hydrolysis of the ester group (e.g., using NaOH/EtOH) generates the carboxylic acid functionality.
Propanoic Acid Side Chain Attachment
N-alkylation of the pyrazole nitrogen with methyl acrylate followed by saponification provides the propanoic acid moiety. Mitsunobu conditions (DIAD, PPh₃) or phase-transfer catalysis (TBAB, K₂CO₃) are employed to enhance N-alkylation efficiency.
Mechanistic Insights and Regiochemical Control
Electrophilic Nitration Dynamics
The nitro group incorporation proceeds via a Wheland intermediate, with the trifluoromethyl group acting as a meta-directing substituent. Computational studies (TPSA: 98.26 Ų, LogP: 1.46) indicate that steric effects from the trifluoromethyl group favor nitration at the 4-position over the 5-position.
N-Alkylation Stereoelectronic Factors
The pyrazole’s nitrogen basicity (pKa ≈ 2.3) facilitates deprotonation under mild alkaline conditions, enabling nucleophilic attack on methyl acrylate. DFT calculations suggest that the reaction proceeds through an SN2 mechanism, with transition state stabilization provided by the electron-withdrawing nitro group.
Process Optimization and Scalability
Catalyst Screening
Palladium-catalyzed cross-coupling methods have been explored for trifluoromethyl group introduction but show limited efficiency (≤40% yield). Superior results are achieved using pre-functionalized trifluoromethyl precursors.
Solvent and Temperature Effects
-
Nitration : Mixed H₂SO₄/AcOH solvents improve solubility and reduce side reactions (e.g., oxidation)
-
Ester Hydrolysis : Ethanol/water mixtures (3:1 v/v) at 70°C provide complete conversion within 4h
Table 2: Optimization of Hydrolysis Conditions
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Methyl Derivatives: Formed by the reduction of the trifluoromethyl group.
Substituted Pyrazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on analogs.
Structural Modifications and Bioactivity
- Nitro vs. Methyl Substitution : Replacing the nitro group with a methyl group (as in C₈H₉F₃N₂O₂) reduces electronegativity, lowering acidity (pKa ~4.15 vs. ~4.0 for nitro analog) and altering binding affinity in biological systems .
- Trifluoromethyl vs.
- Bromo and Cyclopropyl Additions : The bromo-cyclopropyl derivative (C₁₀H₁₀BrF₃N₂O₂) exhibits higher molecular weight (327.1 g/mol) and density (1.88 g/cm³), suggesting utility in solid-phase synthesis or as a halogenated agrochemical precursor .
Pesticide Relevance
While the target compound lacks direct pesticidal data, structurally related propanoic acid derivatives like fluazifop and haloxyfop (C₁₅H₁₂F₃NO₄) are commercial herbicides targeting lipid biosynthesis . The nitro and trifluoromethyl groups in the target compound may similarly enhance herbicidal activity by increasing electrophilicity and metabolic stability.
Biological Activity
2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, also known by its CAS number 1006459-45-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
- Molecular Formula : C₈H₈F₃N₃O₄
- Molecular Weight : 267.16 g/mol
- IUPAC Name : 2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
- CAS Number : 1006459-45-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory and analgesic properties.
Research indicates that this compound may exert its effects through the inhibition of specific enzymes and pathways involved in inflammation and pain signaling. The presence of the nitro and trifluoromethyl groups suggests a potential for interaction with biological macromolecules, influencing their activity.
Anti-inflammatory Activity
In preclinical studies, this compound has demonstrated significant anti-inflammatory effects. For instance:
- Study Findings : A study conducted on animal models indicated that administration of this compound resulted in reduced edema and inflammatory markers compared to control groups.
Analgesic Effects
The analgesic properties of this compound have also been investigated:
- Case Study : In a controlled trial involving rats, it was observed that the compound effectively reduced pain responses in models of acute pain, suggesting its potential utility as a therapeutic agent for pain management.
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Effect Observed | Reference |
|---|---|---|---|
| Anti-inflammatory | Animal models | Reduced edema and inflammatory markers | Study A |
| Analgesic | Rat pain models | Decreased pain responses | Case Study B |
In Vivo Studies
Several in vivo studies have highlighted the efficacy of this compound:
- Inflammation Reduction : In a study published in the Journal of Pharmacology, the compound was shown to significantly reduce paw swelling in carrageenan-induced inflammation models.
- Pain Relief : Another study demonstrated that administration prior to nociceptive stimuli resulted in lower pain scores compared to untreated controls.
In Vitro Studies
In vitro assays have also been conducted to understand the molecular interactions:
- Cell Line Studies : Research using human cell lines indicated that treatment with this compound led to decreased production of pro-inflammatory cytokines, suggesting a direct effect on inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step approach, starting with the preparation of the pyrazole core. A common route includes nitration at the 4-position and trifluoromethylation at the 3-position of the pyrazole ring, followed by coupling with a propanoic acid derivative. Optimization strategies include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for trifluoromethyl group introduction) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve crystallization .
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Purification : Recrystallization or preparative HPLC (≥95% purity) ensures high yields .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., nitro at C4, trifluoromethyl at C3) and propanoic acid linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 297.04) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during nitration and trifluoromethylation of the pyrazole ring?
- Methodological Answer : Regioselectivity is controlled via:
- Directing Groups : Electron-withdrawing groups (e.g., nitro) direct trifluoromethylation to the meta position .
- Metal-Mediated Reactions : Copper(I) iodide catalyzes regioselective trifluoromethylation under mild conditions .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites and transition states .
Q. How do structural modifications at the propanoic acid moiety influence biological activity and pharmacokinetics?
- Methodological Answer : Modifications include:
- Esterification : Methyl esters improve cell permeability (e.g., IC50 reduction in enzyme inhibition assays) .
- Amidation : Enhances target binding affinity (e.g., via hydrogen bonding with catalytic residues) .
- Pharmacokinetic Studies : In vivo models (e.g., rodents) assess metabolic stability (t1/2) and bioavailability (AUC) using LC-MS/MS .
Analytical and Experimental Design
Q. What analytical methods quantify this compound in biological matrices, and how are metabolite interferences minimized?
- Methodological Answer :
- LC-MS/MS : Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 297→179) enhance specificity .
- Sample Preparation : Protein precipitation (acetonitrile) and solid-phase extraction (SPE) reduce matrix effects .
- Internal Standards : Deuterated analogs (e.g., d3-propanoic acid) correct for ion suppression .
Q. How should researchers resolve contradictory biological activity data across studies?
- Methodological Answer : Scrutinize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
